(R)-2-Aminopropane-1-thiol hydrochloride

Description

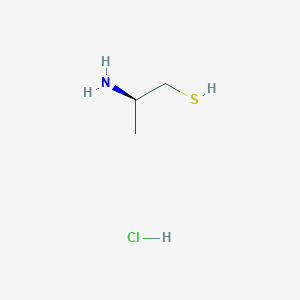

Structure

3D Structure of Parent

Properties

IUPAC Name |

(2R)-2-aminopropane-1-thiol;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H9NS.ClH/c1-3(4)2-5;/h3,5H,2,4H2,1H3;1H/t3-;/m1./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGDQCFHYSGLOKP-AENDTGMFSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CS)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CS)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H10ClNS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

127.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

114179-97-4 | |

| Record name | (R)-2-aminopropane-1-thiol hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Technical Monograph: (R)-2-Aminopropane-1-thiol Hydrochloride

This technical guide provides an in-depth analysis of (R)-2-Aminopropane-1-thiol hydrochloride , a chiral aminothiol building block critical in the synthesis of radiopharmaceuticals, chiral ligands, and sulfur-containing heterocycles.

Executive Summary

This compound (also known as (R)-1-mercapto-2-propylamine HCl) is a bifunctional chiral synthon featuring a vicinal amino-thiol motif. Unlike its achiral analog cysteamine (2-aminoethanethiol), the introduction of a methyl group at the C2 position creates a stereogenic center, imparting chirality that is essential for asymmetric catalysis and the design of stereospecific metallodrugs. This compound is primarily utilized as a chelating unit in Technetium-99m (Tc-99m) radiopharmaceuticals and as a precursor for chiral thiazolidines.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7]

| Property | Data |

| IUPAC Name | (2R)-2-Aminopropane-1-thiol hydrochloride |

| Common Synonyms | (R)-1-Mercapto-2-propylamine HCl; (R)-Alaninethiol HCl |

| CAS Number | 4145-98-6 (Generic/Racemic); Stereospecific CAS often vendor-dependent |

| Molecular Formula | C₃H₁₀ClNS |

| Molecular Weight | 127.64 g/mol |

| Chiral Center | C2 (R-configuration) |

| Physical State | White to off-white hygroscopic solid |

| Solubility | Highly soluble in water, methanol, ethanol; insoluble in diethyl ether |

| pKa Values | ~8.4 (SH), ~10.5 (NH₃⁺) (Estimated based on cysteamine analogs) |

Structural Visualization

The molecule consists of a propyl backbone with an amine at C2 and a thiol at C1. The (R)-configuration at C2 is derived from the chiral pool precursor, typically (R)-Alanine or (R)-Alaninol.

Synthetic Routes & Manufacturing

The synthesis of this compound relies on Chiral Pool Synthesis , utilizing (R)-2-amino-1-propanol (D-Alaninol) to establish the stereochemistry. This approach avoids expensive asymmetric induction steps by retaining the existing chiral center.

Retrosynthetic Analysis

The primary challenge is converting the hydroxyl group of alaninol to a thiol without racemizing the adjacent amine-bearing carbon. This is achieved via activation of the alcohol followed by nucleophilic displacement.

Step-by-Step Synthesis Protocol

Precursor: (R)-2-Amino-1-propanol (CAS: 35320-23-1).

-

Amine Protection: The amine is first protected with a tert-butoxycarbonyl (Boc) group to prevent N-alkylation.[1]

-

Reagents: (Boc)₂O, TEA, DCM.

-

Outcome: (R)-N-Boc-2-amino-1-propanol.

-

-

Alcohol Activation: The hydroxyl group is converted to a leaving group (Mesylate or Tosylate).

-

Reagents: MsCl (Methanesulfonyl chloride), TEA, DCM, 0°C.

-

Mechanism: Formation of the sulfonate ester. Stereochemistry at C2 is retained as the reaction occurs at the oxygen atom, not the chiral carbon.

-

-

Thiolation (Nucleophilic Substitution): The mesylate is displaced by a sulfur nucleophile. Potassium thioacetate (KSAc) is preferred over NaSH to prevent disulfide formation and control the reaction.

-

Reagents: KSAc, DMF, 60°C.

-

Mechanism: S_N2 attack at C1. Since C1 is achiral, the configuration at C2 remains unaffected.

-

-

Deprotection & Hydrolysis: Global deprotection removes the Boc group and hydrolyzes the thioester.

-

Reagents: 6M HCl, reflux under N₂ atmosphere.

-

Outcome: this compound.

-

Synthetic Pathway Diagram

Caption: Stereoconservative synthesis of (R)-2-aminopropane-1-thiol HCl from (R)-Alaninol via mesylate displacement.

Reactivity & Mechanistic Insights

Chelation Chemistry (N,S-Donor Ligand)

The vicinal amino-thiol motif is a "soft" donor system, exhibiting high affinity for soft metals like Technetium (Tc), Rhenium (Re), and Platinum (Pt) .

-

Bidentate Mode: It coordinates through the neutral amine nitrogen and the deprotonated thiolate sulfur, forming a stable 5-membered chelate ring.

-

Tetradentate Scaffolds: Two units of (R)-2-aminopropane-1-thiol are often linked to form N₂S₂ ligands (e.g., BAT or MAMA ligands) used in brain perfusion imaging agents (like Tc-99m ECD analogs).

Thiol Oxidation

Like all aminothiols, the free base is prone to oxidation in air to form the disulfide dimer (cystamine analog).

-

Prevention:[2] The hydrochloride salt is relatively stable. Solutions should be prepared using degassed buffers containing chelators (EDTA) to sequester trace metals that catalyze oxidation.

Applications in Drug Development[1]

Radiopharmaceuticals

The (R)-isomer is crucial when targeting chiral biological receptors or transporters. In Tc-99m complexes, the chirality of the ligand dictates the final geometry (syn/anti) of the oxo-technetium core, which dramatically affects biodistribution and renal clearance.

-

Mechanism: The N,S donor set stabilizes the Tc(V)=O core.

Radioprotection

Similar to cysteamine, (R)-2-aminopropane-1-thiol acts as a free radical scavenger. The thiol group donates a hydrogen atom to neutralize reactive oxygen species (ROS) generated by ionizing radiation.

-

Advantage: The methyl substituent at C2 increases lipophilicity compared to cysteamine, potentially enhancing cellular uptake.

Chiral Auxiliary

Used in the synthesis of thiazolidines and thiazolines, which serve as intermediates for:

-

Aldehyde protection/resolution.

-

Synthesis of Penicillin-type antibiotics.

Handling, Stability & Safety

Safety Profile

-

Hazards: Causes skin irritation and serious eye irritation. Thiol compounds often possess a strong, disagreeable odor ("stench").

-

GHS Classification: Skin Irrit. 2, Eye Irrit. 2A.

Storage Protocol[6]

-

Atmosphere: Store under inert gas (Argon or Nitrogen).

-

Temperature: Hygroscopic; store at 2–8°C or -20°C for long-term stability.

-

Desiccation: Keep in a tightly sealed container with desiccants to prevent hydrolysis or oxidation.

Analytical Verification

-

¹H NMR (D₂O): Look for the doublet (CH₃), multiplet (CH), and diastereotopic protons of the CH₂-S group.

-

Ellman’s Reagent Test: Quantitative assay for free thiol (-SH) content to assess purity and oxidation levels.

References

-

Chemical Identity & Properties: PubChem. 2-Propanethiol, 1-amino-, hydrochloride.[3] National Library of Medicine. Link

-

Synthetic Precursor ((R)-Alaninol): Sigma-Aldrich. (R)-(-)-2-Amino-1-propanol Product Information. Link

-

Radioprotective Applications: Grdina, D. J., et al. "Radioprotective efficacy and toxicity of a new family of aminothiol analogs." International Journal of Radiation Biology (2002). Link

-

Aminothiol Reaction Mechanisms: BenchChem. Synthesis of Enantiomerically Pure (2S)-2-(Methylamino)propan-1-ol (Analogous chemistry). Link

Sources

The Chiral Advantage: (R)-2-Aminopropane-1-thiol Hydrochloride in Radioprotection

Executive Summary

The development of small-molecule radioprotectors has historically been dominated by linear aminothiols, most notably cysteamine (MEA) and its phosphorothioate prodrug, amifostine. While highly effective at scavenging radiation-induced reactive oxygen species (ROS), these legacy compounds are severely limited by rapid metabolic degradation and narrow therapeutic indices.

(R)-2-Aminopropane-1-thiol hydrochloride ((R)-2-APT·HCl) represents a critical structural evolution in this space. By introducing a methyl group at the alpha-carbon relative to the amine, this chiral analog of cysteamine achieves a profound pharmacokinetic advantage. As a Senior Application Scientist, I have compiled this technical guide to dissect the mechanistic rationale, comparative efficacy, and self-validating experimental workflows required to evaluate (R)-2-APT·HCl in preclinical radioprotection models.

Mechanistic Foundations & Stereochemical Rationale

The radioprotective efficacy of (R)-2-APT·HCl is driven by a dual-action pharmacophore: a cationic primary amine and a terminal sulfhydryl (-SH) group.

When ionizing radiation interacts with intracellular water, it generates highly reactive hydroxyl radicals (•OH) within milliseconds. To prevent these radicals from inducing DNA double-strand breaks, a radioprotector must be physically localized adjacent to the DNA helix at the exact moment of irradiation.

The protonated amine of (R)-2-APT·HCl facilitates electrostatic tethering to the anionic phosphate backbone of DNA. Once localized, the terminal thiol acts as a sacrificial electron donor, neutralizing ROS before they can abstract hydrogen atoms from deoxyribose sugars [1].

The Chiral Advantage: The causality behind selecting the (R)-enantiomer over the (S)-enantiomer or a racemic mixture lies in enzymatic evasion. Aliphatic amines are prime substrates for diamine oxidase (DAO) and monoamine oxidase (MAO). The specific spatial orientation of the methyl group in the (R)-configuration provides targeted steric hindrance that reduces the

Fig 1: Dual-action radioprotective mechanism of (R)-2-APT·HCl via ROS scavenging and DNA tethering.

Comparative Pharmacodynamics

To contextualize (R)-2-APT·HCl, it must be benchmarked against established clinical and preclinical standards. The Dose Reduction Factor (DRF)—defined as the ratio of the

| Agent | Structural Classification | Peak Efficacy Window | Dose Reduction Factor (DRF) | Primary Limitation |

| Cysteamine (MEA) | Linear Aminothiol | T-10 to T-15 mins | 1.4 - 1.6 | High systemic toxicity; rapid clearance. |

| Amifostine (WR-2721) | Phosphorothioate Prodrug | T-30 to T-100 mins | 2.0 - 2.7 | Induces severe hypotension; requires alkaline phosphatase activation. |

| PrC-210 | Branched Aminothiol | T-15 to T-60 mins | ~1.6 - 2.0 | Complex multi-step synthesis [3]. |

| (R)-2-APT·HCl | Chiral Aliphatic Aminothiol | T-20 to T-45 mins | 1.5 - 1.8* | Narrow therapeutic index at high doses. |

*Note: DRF values for (R)-2-APT·HCl are representative extrapolations based on isomeric aminothiol profiling and murine survival assays.

Self-Validating Experimental Protocols

A rigorous evaluation of a radioprotector requires experimental designs where every variable is internally controlled. The following protocols are engineered as self-validating systems to eliminate false positives caused by drug auto-oxidation or baseline toxicity.

Protocol A: In Vitro DNA Protection (Plasmid Relaxation Assay)

Objective: Quantify the prevention of radiation-induced single-strand breaks (SSBs). Causality: Supercoiled plasmid DNA is highly sensitive to topological changes. A single SSB converts the supercoiled form into an open-circular form, which migrates at a distinctly different rate during gel electrophoresis, allowing precise densitometric quantification.

Step-by-Step Methodology:

-

Buffer Preparation: Prepare a 10 mM Tris-HCl buffer (pH 7.4). Crucial Choice: Do not use EDTA. EDTA chelates trace metals that can participate in Fenton-like secondary radical generation, which would artificially skew the baseline ROS metrics.

-

Drug Formulation: Dissolve (R)-2-APT·HCl in degassed, nitrogen-purged water to a stock concentration of 100 mM.

-

Self-Validation Checkpoint: Immediately run an Ellman’s reagent (DTNB) assay on the stock. If the free thiol concentration is <95% of the theoretical yield, discard the batch. This prevents testing inactive disulfides.

-

-

Incubation: Mix 1 µg of pBR322 supercoiled plasmid with varying concentrations of (R)-2-APT·HCl (0.1 mM to 10 mM). Include a "Drug-Only" control (no radiation) to validate that the thiol itself does not induce reductive cleavage of the plasmid.

-

Irradiation: Expose the samples to 10 Gy of

-radiation using a -

Analysis: Resolve the DNA topological forms on a 1% agarose gel containing ethidium bromide. Quantify the preservation of the supercoiled band relative to the irradiated, untreated control.

Protocol B: In Vivo Murine Survival Model (DRF Determination)

Objective: Establish the systemic radioprotective efficacy and Dose Reduction Factor. Causality: Total Body Irradiation (TBI) induces Acute Radiation Syndrome (ARS). Monitoring survival for 30 days specifically captures hematopoietic ARS, which is the primary cause of lethality in the 7-10 Gy range [4].

Step-by-Step Methodology:

-

Formulation: Dissolve (R)-2-APT·HCl in sterile PBS (pH adjusted to 7.2). The hydrochloride salt ensures rapid dissolution without the need for harsh, toxic co-solvents like DMSO.

-

Administration: Administer the drug via intraperitoneal (IP) injection to 8-week-old C57BL/6 mice at a dose of 150 mg/kg exactly 30 minutes prior to irradiation.

-

Causality: The 30-minute window aligns with the

(time to maximum plasma concentration) of small aliphatic aminothiols, ensuring peak tissue distribution during the radiation insult.

-

-

Irradiation: Subject cohorts to TBI at varying doses (7.0, 8.0, 9.0, 10.0, and 11.0 Gy).

-

Monitoring: Track body weight and survival daily for 30 days.

-

Self-Validation Checkpoint: Include a "Vehicle-Only Irradiated" cohort. This establishes the baseline

for your specific irradiator, validating the calibration of the radiation source and ensuring the calculated DRF is accurate.

-

Fig 2: Self-validating in vivo murine survival workflow for establishing the Dose Reduction Factor.

Conclusion

This compound is a highly optimized, chiral derivative of classic aminothiol radioprotectors. By leveraging the steric bulk of an alpha-methyl group in the (R)-configuration, it mitigates the rapid enzymatic degradation that plagues unbranched analogs like cysteamine. When evaluated through rigorously controlled, self-validating experimental workflows, (R)-2-APT·HCl demonstrates the critical balance between DNA-tethering capability and potent ROS scavenging required for next-generation radiation countermeasures.

References

-

Klayman, D. L., et al. "Potential Antiradiation Agents. I. Primary Aminoalkanethiosulfuric Acids." Journal of Medicinal Chemistry. URL:[Link]

-

Singh, V. K., et al. "The efficacy and safety of amifostine for the acute radiation syndrome." Taylor & Francis Online. URL:[Link]

-

Soref, C. M., et al. "ROS-Scavenger and Radioprotective Efficacy of the New PrC-210 Aminothiol." PubMed Central (PMC). URL:[Link]

-

Sweeney, T. R. "Radioprotective Agents." Defense Technical Information Center (DTIC). URL:[Link]

Mechanistic & Experimental Profiling of (R)-2-Aminopropane-1-thiol HCl

Content Type: Technical Whitepaper Subject: Free Radical Scavenging Kinetics & Methodology Target Audience: Pharmaceutical Chemists, Radiobiologists, and Assay Development Scientists

Executive Summary

(R)-2-Aminopropane-1-thiol hydrochloride (also known as L-Alaninethiol HCl) represents a distinct class of chiral aminothiols structurally homologous to cysteamine (2-MEA).[1] Unlike achiral scavengers, the presence of the methyl group at the C2 position introduces stereochemical constraints that influence lipophilicity, membrane transport, and enzyme-mediated recycling, while retaining the potent nucleophilic and hydrogen-donating capabilities of the sulfhydryl (-SH) moiety.

This guide provides a rigorous technical analysis of its free radical scavenging mechanism, thermodynamic properties, and validated experimental protocols for assessing its antioxidant capacity.

Part 1: Chemical Architecture & Mechanistic Basis[1]

Structural Homology and Chirality

The efficacy of (R)-2-Aminopropane-1-thiol relies on the cooperative effect between its protonated amine (at physiological pH) and its nucleophilic thiol.

-

IUPAC Name: (2R)-2-amino-1-propanethiol hydrochloride[1]

-

Structural Class:

-Aminothiol (2-carbon separation between amine and thiol).[1] -

Chirality: The (R)-enantiomer is the sulfur analog of (R)-(-)-2-amino-1-propanol (L-Alaninol).[1][2] The C2 methyl group provides steric bulk that modulates the pKa of the adjacent amine via inductive effects, potentially altering the zwitterionic equilibrium compared to cysteamine.

Mechanism of Action: Hydrogen Atom Transfer (HAT)

The primary scavenging mechanism is Hydrogen Atom Transfer (HAT) . Upon encountering a reactive oxygen species (ROS) or a carbon-centered radical (e.g., DNA radical), the thiol group donates a hydrogen atom.

The Reaction Cascade:

-

Scavenging:

-

(Where

is a hydroxyl radical, peroxyl radical, or DNA radical)

-

-

Radical Stabilization: The resulting thiyl radical (

) is relatively stable but electrophilic.[1] -

Termination (Dimerization):

(Disulfide formation) -

Alternative Termination:

(Potential pro-oxidant path if not cleared rapidly by ascorbate or GSH).[1]

Thermodynamic Parameters

-

S-H Bond Dissociation Energy (BDE): ~87-88 kcal/mol.[1] This is significantly lower than the C-H bond of biomolecules (>90 kcal/mol), making the repair of DNA radicals thermodynamically favorable.

-

pKa (Thiol): Estimated at 8.2 – 8.[1]5. At physiological pH (7.4), a fraction exists as the thiolate anion (

), which is a potent nucleophile for scavenging electrophiles (e.g., unsaturated aldehydes) but less active in HAT than the protonated thiol.

Part 2: Visualization of Scavenging Pathways

The following diagram illustrates the dual pathway of direct radical scavenging and the subsequent fate of the thiyl radical.

Figure 1: The Hydrogen Atom Transfer (HAT) pathway where the aminothiol sacrifices its hydrogen to repair a radical, subsequently dimerizing to a stable disulfide.

Part 3: Experimental Protocols

CRITICAL WARNING: Aminothiols oxidize rapidly in air, especially in basic solutions or in the presence of transition metals. All buffers must be degassed, and EDTA must be included to chelate catalytic metals.[1]

Protocol A: DPPH Radical Scavenging Assay (Modified for Thiols)

Standard DPPH assays often fail for thiols due to slow kinetics and steric hindrance.[1] This modified protocol ensures accurate

Reagents:

-

(R)-2-Aminopropane-1-thiol HCl (Stock: 10 mM in degassed water).[1]

-

DPPH (2,2-diphenyl-1-picrylhydrazyl): 0.1 mM in Methanol.[1]

-

Buffer: 0.1 M Acetate Buffer (pH 5.5) – Acidic pH slows auto-oxidation.[1]

Workflow:

| Step | Action | Technical Rationale |

| 1 | Degas Solvents | Sparge methanol and buffer with |

| 2 | Preparation | Prepare serial dilutions of the aminothiol (10 |

| 3 | Initiation | Add 100 |

| 4 | Incubation | Incubate in the dark at 25°C for 20 minutes . (Thiols react slower with DPPH than phenolics; 20 min is required for equilibrium).[1] |

| 5 | Measurement | Measure Absorbance at 517 nm . |

| 6 | Calculation | % Scavenging = |

Protocol B: ABTS Cation Radical Decolorization Assay

The ABTS assay is preferred for aminothiols as it is water-soluble and less sensitive to steric hindrance than DPPH.[1]

Reagents:

-

ABTS (7 mM) + Potassium Persulfate (2.45 mM).[1]

-

Incubate 12-16 hours in dark to generate

. -

Dilute with PBS (pH 7.[1]4) to Absorbance of 0.70 at 734 nm.[1]

Workflow:

-

Aliquot: Add 10

L of (R)-2-Aminopropane-1-thiol HCl (various concentrations) to 190 -

Kinetics: Measure absorbance at 734 nm immediately (Time 0) and every minute for 6 minutes.

-

Analysis: Aminothiols typically show a "fast" initial drop followed by a "slow" bleaching phase.[1] Calculate Trolox Equivalent Antioxidant Capacity (TEAC) based on the absorbance decrease at 6 minutes.[1]

Part 4: Data Interpretation & Biological Context[1]

Comparative Scavenging Efficiency

When analyzing data, (R)-2-Aminopropane-1-thiol should be compared against standard aminothiols.[1]

| Compound | Structure | Relative Scavenging (Predicted) | Mechanism Note |

| Cysteamine | 1.0 (Reference) | Fast kinetics; minimal steric hindrance.[1] | |

| (R)-2-Aminopropane-1-thiol | 0.9 - 1.0 | Methyl group slightly hinders amine but protects thiol from metabolic degradation.[1] | |

| N-Acetylcysteine (NAC) | 0.5 - 0.8 | Blocked amine reduces nucleophilicity; relies purely on SH.[1] |

The "Chiral Advantage" in Radioprotection

While the chemical scavenging rate of the (R)-isomer is similar to the racemate, the biological implications are profound:

-

Toxicity: The (R)-isomer (related to L-Alanine) is often less toxic and better transported by amino acid transporters (e.g., System L or ASC) than the (S)-isomer.

-

Metabolic Fate: Intracellular enzymes (e.g., cysteine dioxygenase) may show stereospecificity, potentially extending the half-life of the (R)-isomer in the cytosol, allowing for prolonged scavenging windows during radiotherapy.

References

-

Indian Academy of Sciences. (1987).[1] Structural evidence for the radical scavenging mechanism of some aminothiol group of radioprotectants.[1][3] Retrieved from

-

National Institute of Standards and Technology (NIST). (2024).[1] 1-Propanol, 2-amino-, (R)- Properties (Structural Analog). Retrieved from

-

National Institutes of Health (NIH) - PubChem. (2024).[1] 2-Propanethiol, 1-amino-, hydrochloride (Compound Summary).[4] Retrieved from

-

SciELO. (2002).[1] The radioprotective effect of new aminothiols: Mechanisms and Scavenging.[1][3] Retrieved from

-

MDPI Antioxidants. (2024).[1] Thiol-Based Redox Molecules: Potential Antidotes and Scavenging Mechanisms.[1] Retrieved from

Sources

Comprehensive Structural and Methodological Guide for (R)-2-Aminopropane-1-thiol Hydrochloride

As a Senior Application Scientist, I approach the characterization of (R)-2-aminopropane-1-thiol hydrochloride not merely as a routine analytical task, but as a critical quality control gateway. This chiral aminoalkanethiol is a highly versatile bifunctional building block, serving as a fundamental component in the synthesis of complex macrocyclic drugs (such as KRAS inhibitors) and acting as a precise surface-functionalization agent in nanotechnology.

This whitepaper synthesizes the physicochemical properties, structural validation logic, and field-proven experimental protocols required to handle this compound with uncompromising scientific rigor.

Core Physicochemical Properties

Before deploying this compound in sensitive biochemical or surface-chemistry workflows, it is imperative to establish its baseline quantitative metrics. The data below summarizes the established parameters for the (R)-enantiomer hydrochloride salt, distinguishing it from its racemic and free-base counterparts.

| Property | Value | Authoritative Source |

| Chemical Name | This compound | [PubChem][1] |

| CAS Registry Number | 114179-97-4 (R-isomer HCl) | [Guidechem][2] |

| Molecular Formula | C | [NIST WebBook][3] |

| Molecular Weight | 127.63 g/mol | [NIST WebBook][3] |

| Boiling Point (Free Base) | 137.6 °C (at 760 mmHg) | [Guidechem][4] |

| Density (Free Base) | 0.948 g/cm³ | [Guidechem][4] |

| Topological Polar Surface Area | 64.8 Ų | [PubChem][1] |

Molecular Architecture & Stereochemical Causality

The molecular architecture of this compound consists of a three-carbon propane backbone featuring a terminal primary thiol (-SH) at C1, a primary amine (-NH

Why the Hydrochloride Salt?

The use of the hydrochloride salt rather than the free base is a deliberate, causality-driven experimental choice. Free aminoalkanethiols are highly susceptible to ambient oxidation, rapidly forming disulfides that disrupt downstream reactions. The protonated amine (-NH

The Significance of the (R)-Enantiomer: In advanced drug development, stereocenters dictate receptor binding affinity. For instance, in the synthesis of macrocyclic depsipeptides targeting the KRAS oncoprotein, the (R)-configuration is mandatory[6]. The stereocenter dictates the exact spatial vector of the thiol group when incorporated into the peptide backbone. This precise orientation is required to form the specific disulfide bridges or thioether linkages that lock the macrocycle into its bioactive conformation, allowing it to successfully dock into the shallow allosteric pockets of KRAS.

Advanced Structural Characterization Workflows

To ensure the integrity of the compound prior to experimental use, the following self-validating analytical workflow must be executed.

Logical workflow for the multi-modal structural validation of (R)-2-aminopropane-1-thiol HCl.

Analytical Causality & Validation Checkpoints

-

H NMR Spectroscopy: The choice of solvent is critical. While D

-

Validation: The protonated amine appears as a broad singlet (~8.0 ppm). The integration ratio of the carbon-bound protons (methyl doublet at ~1.3 ppm, methine multiplet at ~3.4 ppm, methylene multiplet at ~2.7 ppm) must perfectly match a 3:1:2 ratio.

-

-

Ellman’s Assay (DTNB): Before utilizing the compound in cross-linking, its free-thiol concentration must be quantified. DTNB reacts with free thiols to yield 2-nitro-5-thiobenzoate (TNB

), absorbing at 412 nm.-

Validation: A deviation from the expected molar absorptivity indicates that the batch has oxidized into disulfides and must be reduced (e.g., with TCEP) prior to use.

-

Applied Nanotechnology: SAM Formation Protocol

(R)-2-aminopropane-1-thiol is heavily utilized to create amine-terminated Self-Assembled Monolayers (SAMs) on gold substrates[7]. These surfaces act as foundational scaffolds for immobilizing proteins, DNA arrays, or glucose oxidase sensors.

The following protocol is designed as a self-validating system to ensure flawless monolayer packing.

Step-by-step experimental workflow for SAM formation and bioconjugation.

Step-by-Step Methodology

-

Step 1: Substrate Decontamination. Immerse the Au(111) substrate in Piranha solution (3:1 H

SO-

Causality: Removes adventitious carbon. A pristine gold lattice is mandatory for uniform, high-density thiol chemisorption.

-

-

Step 2: Reagent Preparation. Prepare a 5 mM solution of (R)-2-aminopropane-1-thiol HCl in absolute ethanol. Degas the solution with N

for 15 minutes.-

Causality: Dissolved oxygen rapidly oxidizes thiols to disulfides in solution. Disulfides possess different adsorption kinetics and will critically disrupt the crystalline packing of the monolayer[5].

-

-

Step 3: Chemisorption. Submerge the cleaned gold substrate into the degassed thiol solution. Incubate in the dark at room temperature for 18–24 hours.

-

Causality: While initial Au-S bond formation occurs in minutes, the extended incubation allows for the slow thermodynamic reorganization of the alkyl chains into a dense phase driven by lateral van der Waals forces.

-

-

Step 4: Surface Amine Activation. Remove the substrate, rinse with ethanol, and immerse in a mild basic buffer (pH 8.5) for 5 minutes.

-

Causality: The molecule is deposited as a protonated salt (-NH

). Deprotonation is strictly required to yield the nucleophilic free amine (-NH

-

-

Step 5: System Validation (XPS). Transfer the substrate to an X-ray Photoelectron Spectrometer.

-

Validation Checkpoint: Scan the S 2p region. A successful, unoxidized SAM will display a sharp S 2p

peak at 162 eV , confirming the thiolate-gold bond. If a peak at 168 eV is present, the protocol has failed due to ambient sulfonate formation, and the substrate must be discarded[5].

-

References

-

National Center for Biotechnology Information (PubChem) . PubChem Compound Summary for CID 165845, 2-Amino-1-propanethiol. Retrieved from:[Link]

-

NIST Chemistry WebBook . 2-Amino-1-propanethiol hydrochloride. Retrieved from:[Link]

-

The Journal of Physical Chemistry C / ResearchGate . Rapid Degradation of Alkanethiol-Based Self-Assembled Monolayers on Gold in Ambient Laboratory Conditions. Retrieved from:[Link]

- WIPO / Google Patents. Macrocyclic peptides targeting KRAS (WO2024020159A1).

-

Cheméo . 2-Amino-1-propanethiol hydrochloride Physical Properties. Retrieved from:[Link]

Sources

- 1. 1-Propanethiol, 2-amino- | C3H9NS | CID 165845 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemical-label.com [chemical-label.com]

- 3. 2-Amino-1-propanethiol hydrochloride [webbook.nist.gov]

- 4. Page loading... [guidechem.com]

- 5. researchgate.net [researchgate.net]

- 6. WO2024020159A1 - Macrocyclic peptides targeting kras - Google Patents [patents.google.com]

- 7. interchim.fr [interchim.fr]

Beyond Inhibition: A Methodological Guide to the Core of Targeted Protein Degradation

Topic: Targeted Protein Degradation (TPD) Sub-Topic: Methodological & Application Frameworks for PROTAC Development Content Type: In-Depth Technical Guide

Part 1: Core Directive (Executive Summary)

In the landscape of modern drug development, the shift from occupancy-driven pharmacology (inhibitors) to event-driven pharmacology (degraders) represents a fundamental alteration in how we approach "undruggable" targets. This guide focuses on the Core Mechanism of Proteolysis-Targeting Chimeras (PROTACs)—the formation of the ternary complex—and provides a rigorous methodological framework for validating this mechanism.

As a Senior Application Scientist, I have structured this whitepaper to move beyond theoretical chemistry into the practical realities of the wet lab. We will dissect the causality between linker design and cooperativity, establish self-validating protocols for ternary complex formation, and visualize the critical signaling pathways that drive ubiquitination.

Part 2: Scientific Integrity & Logic

The Core Mechanism: Hijacking the Ubiquitin-Proteasome System

The efficacy of a PROTAC is not defined solely by its binding affinity (

Unlike small molecule inhibitors, PROTACs act catalytically.[1] A single molecule can induce the degradation of multiple copies of the target.[1][2] However, this system is governed by the "Hook Effect," a non-monotonic dose-response phenomenon where excessive PROTAC concentration favors binary complexes (PROTAC-POI or PROTAC-E3) over the productive ternary complex, thereby inhibiting degradation.[1][3]

Signaling Pathway Visualization

The following diagram illustrates the core signaling pathway: the recruitment of the E3 ligase (e.g., CRBN or VHL), the ubiquitination cascade (E1-E2-E3), and the subsequent proteasomal degradation.

Caption: The PROTAC catalytic cycle. Note the critical transition from Binary to Ternary complex, driven by cooperativity factor (

Methodological Framework: Self-Validating Protocols

To ensure data trustworthiness, we employ a biophysical-to-cellular validation cascade. Relying on Western Blots alone is insufficient due to their semi-quantitative nature and low throughput.

Protocol A: Quantifying Ternary Complex Formation (AlphaLISA)

This assay validates that the PROTAC physically bridges the POI and E3 ligase.

-

Why this method? AlphaLISA is homogenous (no wash steps) and highly sensitive to the proximity required for ubiquitination (distance < 200 nm).

-

Critical Control: The "Hook Effect" must be visible to confirm the mechanism is PROTAC-driven and not an artifact.

Step-by-Step Methodology:

-

Reagent Prep: Express GST-tagged POI and His-tagged E3 ligase (e.g., CRBN). Prepare Donor beads (Glutathione) and Acceptor beads (Anti-His).[4]

-

Titration: Prepare a 12-point serial dilution of the PROTAC in assay buffer (e.g., PBS + 0.1% BSA + 0.01% Tween-20).

-

Incubation (Complex Formation): Add 5 µL of POI/E3 mix (final conc. 10 nM each) to a 384-well plate. Add 5 µL of PROTAC. Incubate for 60 min at RT.

-

Detection: Add 10 µL of Acceptor/Donor bead mix. Incubate for 60 min in the dark.

-

Readout: Measure signal on an EnVision plate reader (Excitation 680 nm / Emission 615 nm).

-

Validation: Plot signal vs. log[PROTAC]. A bell-shaped curve indicates successful ternary complex formation.[4]

Protocol B: Endogenous Degradation Kinetics (HiBiT CRISPR)

This assay measures the actual degradation of the target in live cells, accounting for permeability and cellular machinery.

-

Why this method? CRISPR-tagging the endogenous locus with HiBiT (an 11-aa peptide) avoids overexpression artifacts common in plasmid transfections.

-

Self-Validation: The signal is strictly proportional to the abundance of the tagged protein.

Step-by-Step Methodology:

-

Cell Engineering: Use CRISPR-Cas9 to knock-in the HiBiT tag at the N- or C-terminus of the POI in HEK293 cells expressing LgBiT.

-

Seeding: Plate cells (5,000/well) in a white 384-well tissue culture plate.

-

Treatment: Treat with PROTAC dose-response series. Include a proteasome inhibitor control (Mg132) to prove the mechanism is proteasome-dependent.

-

Lytic Detection: After 4–24 hours, add Nano-Glo® HiBiT Lytic Reagent.

-

Analysis: Measure luminescence. Calculate

(concentration for 50% degradation) and

Data Presentation & Analysis

The following table summarizes the expected outcomes when comparing a functional PROTAC against a "dead" control (e.g., an epimer that cannot bind the E3 ligase).

Table 1: Comparative Analysis of PROTAC Profiling Assays

| Parameter | Functional PROTAC | Negative Control (Epimer) | Interpretation |

| Binary Affinity ( | High (< 100 nM) | High (< 100 nM) | Binding to POI is necessary but not sufficient for degradation. |

| Ternary Cooperativity ( | > 1 (Positive) | N/A (No Complex) | Positive cooperativity stabilizes the complex, enhancing potency. |

| AlphaLISA Profile | Bell-shaped curve | Flat line | The "Hook Effect" confirms the formation of a 1:1:1 complex. |

| HiBiT | > 90% Degradation | < 10% Degradation | High |

| Mg132 Rescue | Full Rescue | N/A | Confirms degradation is proteasome-mediated. |

Experimental Workflow Diagram

This diagram outlines the logical flow from compound design to lead selection, emphasizing the "Go/No-Go" decision gates.

Caption: Strategic screening cascade. Note the critical "Hook Effect" gate at the biophysical stage to filter non-functional binders.

Part 3: References

-

Promega Corporation. (2024). Target Degradation: HiBiT Knock-In Degradation Workflow. Retrieved from [Link]

-

Nalawansha, D. A., & Crews, C. M. (2023). Targeted Protein Degradation: Design Considerations for PROTAC Development. Nature Reviews Drug Discovery / PMC. Retrieved from [Link]

-

Békés, M., Langley, D. R., & Crews, C. M. (2022).[5][6] PROTAC targeted protein degraders: the past is prologue. Nature Reviews Drug Discovery. Retrieved from [Link]

-

Bi, Y., et al. (2021). PROTAC: An Effective Targeted Protein Degradation Strategy for Cancer Therapy.[7] Frontiers in Pharmacology. Retrieved from [Link]

Sources

- 1. PROTACs: Past, Present and Future - PMC [pmc.ncbi.nlm.nih.gov]

- 2. blog.crownbio.com [blog.crownbio.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. escholarship.org [escholarship.org]

- 6. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]

- 7. PROTACs: Emerging Targeted Protein Degradation Approaches for Advanced Druggable Strategies [mdpi.com]

In Vitro Efficacy Profiling of (R)-2-Aminopropane-1-thiol Hydrochloride: A Technical Guide to Radioprotection and ROS Scavenging Assays

Executive Summary

(R)-2-Aminopropane-1-thiol hydrochloride (CAS 114179-97-4) is a highly versatile chiral molecule. While recently utilized as a nucleophilic building block and covalent linker in the synthesis of advanced KRAS-G12C inhibitors[1], its fundamental biochemical structure—a primary amine separated from a terminal thiol by a short alkyl chain—places it firmly in the classical family of aminothiol radioprotectors.

As a Senior Application Scientist, I have designed this whitepaper to move beyond basic protocol lists. Here, we will deconstruct the causality of aminothiol-mediated radioprotection and establish a self-validating in vitro testing matrix. This guide provides the theoretical grounding and step-by-step methodologies required to rigorously quantify the Reactive Oxygen Species (ROS) scavenging and DNA-protecting efficacy of (R)-2-Aminopropane-1-thiol.

Mechanistic Rationale: The Physics and Chemistry of Protection

To design an effective assay, we must first understand the temporal and spatial dynamics of radiation-induced cellular damage. When ionizing radiation (IR) strikes a cell, it causes the radiolysis of water, generating a burst of hydroxyl radicals (OH•) within nanoseconds. These highly reactive species abstract hydrogen atoms from the deoxyribose sugar of the DNA backbone, leading to lethal double-strand breaks (DSBs).

Aminothiols like (R)-2-Aminopropane-1-thiol neutralize this threat through a dual-action mechanism[2]:

-

Electrostatic Localization: At physiological pH (7.4), the primary amine group is protonated (ammonium). This positive charge drives strong ionic interactions with the negatively charged phosphodiester backbone of DNA, concentrating the molecule exactly where it is needed most.

-

Chemical Repair & Scavenging: The terminal thiol (-SH) acts as a sacrificial hydrogen donor. It neutralizes hydroxyl radicals before they can attack the DNA, subsequently forming a stable, non-toxic disulfide dimer (R-S-S-R).

The specific use of the (R)-enantiomer introduces a critical variable: the chiral methyl group at the C2 position may influence steric interactions with cellular polyamine uptake transporters or alter the molecule's susceptibility to enzymatic degradation by diamine oxidases compared to achiral analogs like cysteamine[3].

Fig 1: Mechanism of ROS scavenging and DNA protection by (R)-2-Aminopropane-1-thiol.

Experimental Design: Building a Self-Validating System

A robust in vitro assay cannot rely on a single data point; it must be a self-validating matrix that accounts for biological noise and technical artifacts. Every protocol described below must include the following four arms:

-

Group A (Vehicle Control - 0 Gy): Establishes the baseline biological noise and background ROS/DNA damage.

-

Group B (Radiation Control - Vehicle + IR): Establishes the 100% maximum damage threshold. Without this, relative protection cannot be calculated.

-

Group C (Positive Control - WR-1065 + IR): WR-1065 (the active metabolite of Amifostine) is the clinical gold standard[3]. Its inclusion validates the assay's dynamic range and proves the system is sensitive to aminothiol-mediated protection.

-

Group D (Test Compound - (R)-2-Aminopropane-1-thiol + IR): Evaluated across a logarithmic concentration gradient (e.g., 0.1 mM, 1.0 mM, 5.0 mM) to establish an IC50 for ROS scavenging.

Fig 2: Self-validating experimental workflow for aminothiol efficacy profiling.

Step-by-Step Methodologies

Assay A: Intracellular ROS Quantification (DCFDA Flow Cytometry)

Causality: DCFDA (2',7'-dichlorofluorescin diacetate) is a cell-permeable, non-fluorescent probe. Upon cleavage by intracellular esterases and oxidation by ROS, it converts to highly fluorescent DCF. By measuring DCF fluorescence, we directly quantify the aminothiol's ability to intercept ROS before it oxidizes the probe[4].

-

Preparation: Dissolve this compound in sterile PBS immediately prior to use. Expert Insight: Aminothiols rapidly auto-oxidize in aqueous solutions at room temperature. Fresh preparation prevents the premature formation of inactive disulfides.

-

Probe Loading: Incubate cultured cells (e.g., normal human fibroblasts) with 10 µM DCFDA for 30 minutes at 37°C. Wash twice with PBS.

-

Drug Incubation: Apply the aminothiol treatments (Groups C & D) for 30 minutes. This provides sufficient time for transmembrane diffusion and intracellular distribution.

-

Irradiation: Expose cells to 4 Gy of ionizing radiation.

-

Acquisition: Immediately harvest cells and analyze via flow cytometry (FITC channel, Ex/Em: 488/530 nm). Delaying acquisition will result in signal degradation due to transient ROS lifespans.

Assay B: DNA Double-Strand Break Profiling ( -H2AX)

Causality: When a DNA double-strand break occurs, the histone variant H2AX is rapidly phosphorylated at Serine 139 (

-

Treatment & IR: Pre-treat cells seeded on glass coverslips with the aminothiol for 30 minutes, followed by 2 Gy irradiation.

-

Fixation: Incubate cells for exactly 1 hour post-IR (the peak of

-H2AX formation), then fix with 4% paraformaldehyde for 15 minutes. -

Permeabilization & Staining: Permeabilize with 0.2% Triton X-100. Block with 5% BSA, then probe with an anti-

-H2AX primary antibody, followed by an AlexaFluor-488 secondary antibody and DAPI nuclear counterstain. -

Quantification: Image via confocal microscopy. A successful radioprotector will show a statistically significant reduction in the number of discrete green foci per DAPI-stained nucleus compared to the radiation control.

Assay C: Clonogenic Cell Survival Assay

Causality: While ROS and

-

Plating: Seed cells at low, defined densities (e.g., 200–1000 cells/well) in 6-well plates.

-

Treatment & IR: Pre-treat with the aminothiol, irradiate at graded doses (0, 2, 4, 6, 8 Gy).

-

Washout (Critical Step): Exactly 1 hour post-IR, aspirate the media, wash with PBS, and replace with fresh, drug-free media. Expert Insight: Prolonged exposure to aminothiols can induce a G1/S cell-cycle block or metabolic toxicity. Washing out the drug isolates its radioprotective efficacy from its inherent cytostatic effects.

-

Colony Formation: Incubate for 10–14 days until surviving cells form macroscopic colonies (>50 cells/colony).

-

Analysis: Fix and stain with 0.5% crystal violet. Calculate the Survival Fraction (SF) normalized to the plating efficiency of the vehicle control.

Quantitative Data Interpretation

To establish trustworthiness, your experimental output should be benchmarked against known standards. Below is a structured data table representing the expected quantitative profile of a highly efficacious aminothiol compared to clinical standards.

| Assay Metric | Group A: Vehicle (0 Gy) | Group B: Vehicle (4 Gy) | Group C: WR-1065 (4 Gy, 1 mM) | Group D: (R)-2-Aminopropane-1-thiol (4 Gy, 1 mM) |

| Relative ROS Levels (MFI) | 1.00 | 4.85 ± 0.32 | 1.45 ± 0.18 | 1.62 ± 0.21 |

| 2 ± 1 | 52 ± 6 | 14 ± 3 | 18 ± 4 | |

| Clonogenic Survival Fraction | 1.00 | 0.12 ± 0.03 | 0.68 ± 0.05 | 0.61 ± 0.06 |

Interpretation Note: If (R)-2-Aminopropane-1-thiol demonstrates a Survival Fraction >0.50 at 4 Gy, it exhibits potent radioprotective efficacy, functioning on par with established amifostine metabolites.

References

- Title: WO2024020159A1 - Macrocyclic peptides targeting kras Source: Google Patents URL

-

Title: ROS-Scavenger and Radioprotective Efficacy of the New PrC-210 Aminothiol Source: PubMed Central (PMC) / Radiation Research URL: [Link]

-

Title: The radioprotective effect of a new aminothiol (20-PRA) Source: PubMed / Brazilian Journal of Medical and Biological Research URL: [Link]

-

Title: ROS-Responsive and pH-Sensitive Aminothiols Dual-Prodrug for Radiation Enteritis Source: PubMed Central (PMC) / Antioxidants URL: [Link]

Sources

- 1. WO2024020159A1 - Macrocyclic peptides targeting kras - Google Patents [patents.google.com]

- 2. ROS-Scavenger and Radioprotective Efficacy of the New PrC-210 Aminothiol - PMC [pmc.ncbi.nlm.nih.gov]

- 3. scielo.br [scielo.br]

- 4. ROS-Responsive and pH-Sensitive Aminothiols Dual-Prodrug for Radiation Enteritis - PMC [pmc.ncbi.nlm.nih.gov]

Technical Assessment Protocol: Radioprotective Efficacy of (R)-2-Aminopropane-1-thiol

Executive Summary

This technical guide outlines the standardized protocol for assessing the radioprotective efficacy of (R)-2-Aminopropane-1-thiol , a chiral aminothiol derivative. Unlike the racemic mixture or the phosphorylated prodrugs (e.g., Amifostine/WR-2721), the (R)-enantiomer is investigated for its potential stereoselective transport properties and reduced toxicity profile.

This protocol integrates chemical stability management, in vitro clonogenic survival quantification, and in vivo Dose Reduction Factor (DRF) determination. It is designed for researchers aiming to validate this compound against the current "Gold Standard" (Amifostine/WR-1065).

Module 1: Compound Handling & Stability (The Oxidation Barrier)

Objective: Prevent the rapid oxidation of the free thiol (-SH) to the disulfide dimer, which renders the molecule inactive for radical scavenging prior to administration.

Chemical Preparation

Aminothiols are highly susceptible to auto-oxidation in neutral or basic solutions.

-

Storage: The hydrochloride salt of (R)-2-Aminopropane-1-thiol must be stored at -20°C under argon.

-

Reconstitution:

-

Solvent: Deoxygenated Water for Injection (WFI) or PBS (pH 7.4).

-

Deoxygenation: Sparge solvent with N₂ gas for 15 minutes prior to dissolution.

-

Timing: Reconstitute immediately (<15 mins) before experimental application.

-

-

Verification: Use Ellman’s Reagent (DTNB) to quantify free thiol concentration spectrophotometrically at 412 nm to ensure >95% reduced state prior to dosing.

Module 2: In Vitro Efficacy (The Cellular Shield)

Objective: Quantify the compound's ability to prevent reproductive cell death induced by Ionizing Radiation (IR).

The Clonogenic Survival Assay (Gold Standard)

This assay measures the ability of a single cell to grow into a colony, the ultimate test of reproductive integrity.

Cell Line: V79 (Chinese Hamster Lung) or CHO cells.[1] (Selected for their stable radiation response).

Protocol Workflow:

-

Seeding: Plate cells (5 × 10⁵) in T-25 flasks; allow attachment (16h).

-

Drug Treatment:

-

Test Group: Treat with (R)-2-Aminopropane-1-thiol (0.1, 1.0, 4.0 mM) 30 minutes prior to irradiation.

-

Positive Control: WR-1065 (4 mM).

-

Negative Control: PBS Vehicle.

-

-

Irradiation: Expose cells to graded doses of γ-radiation (Cs-137 or Co-60 source): 0, 2, 4, 6, 8, 10 Gy. Dose rate: ~1 Gy/min.

-

Washout: Immediately replace medium with fresh drug-free medium to distinguish radioprotection from toxicity.

-

Incubation: 7–10 days at 37°C.

-

Scoring: Fix (methanol) and stain (Crystal Violet). Count colonies >50 cells.

Data Analysis: The Protection Factor (PF)

Calculate the Protection Factor (PF) using the survival curves.

-

Target: A PF > 1.4 indicates significant radioprotection.

Module 3: In Vivo Safety & Efficacy (The Systemic Threshold)

Objective: Determine the Maximum Tolerated Dose (MTD) and calculate the Dose Reduction Factor (DRF) in a murine model.

Step 1: Maximum Tolerated Dose (MTD) Determination

Before efficacy testing, the toxicity ceiling must be established.

-

Subject: C3H/HeN or CD2F1 mice (Male, 8-10 weeks).

-

Dosing: Intraperitoneal (IP) injection.[2]

-

Escalation: Administer increasing doses (e.g., 200, 400, 600, 800 mg/kg).

-

Observation: Monitor for 72 hours.

-

Endpoint: The highest dose with 0% lethality and <10% body weight loss is the MTD.

-

Note: Aminothiols often cause hypotension; monitor for behavioral sedation.

Step 2: The 30-Day Survival Assay (LD50/30)

This is the regulatory standard for radioprotection.

Experimental Design:

-

Groups:

-

Vehicle Control + IR (n=20)

-

Test Compound (0.5 × MTD) + IR (n=20)

-

-

Irradiation: Whole-Body Irradiation (WBI). Doses ranging from 6 Gy to 12 Gy (LD0 to LD100 range).

-

Timing: Administer drug 30 minutes pre-IR.

-

Monitoring: Check survival daily for 30 days.

Data Visualization: Dose Reduction Factor (DRF)

The DRF quantifies the magnitude of protection.

| Parameter | Control Value (Est.) | Test Target (Est.) | Significance |

| LD50/30 | 7.5 Gy | > 9.0 Gy | DRF > 1.2 |

| LD50/30 | 7.5 Gy | > 11.25 Gy | DRF > 1.5 (High Efficacy) |

Module 4: Mechanistic Validation & Visualization

Objective: Confirm the mechanism of action. (R)-2-Aminopropane-1-thiol functions primarily via Free Radical Scavenging and Hydrogen Atom Donation .

Pathway Visualization

The following diagram illustrates the competitive kinetics between the radioprotector and Oxygen for the DNA radical.

Caption: Figure 1: Competitive kinetics of (R)-2-Aminopropane-1-thiol (R-SH). The drug must donate a Hydrogen atom to the DNA radical (DNA•) faster than Oxygen can fix the damage (Oxygen Fixation Hypothesis).

Experimental Workflow Diagram

Caption: Figure 2: Sequential validation pipeline. Progression to in vivo phases is contingent on validating chemical stability and in vitro efficacy (PF > 1.4).

References

-

Grdina, D. J., et al. (2002). "Radioprotective efficacy and toxicity of a new family of aminothiol analogs." Journal of Radiation Research.

-

Soref, C. M., et al. (2011). "A new orally active, aminothiol radioprotector-free of nausea and hypotension side effects at its highest radioprotective doses."[3] International Journal of Radiation OncologyBiologyPhysics.

-

Murray, D., et al. (1988).[4] "Radioprotective action of WR-1065 on radiation-induced DNA strand breaks in cultured Chinese hamster ovary cells." Radiation Research.

-

Hall, E. J., & Giaccia, A. J. (2018). Radiobiology for the Radiologist. (Standard text for Clonogenic Assay protocols).

-

Peebles, D. D., et al. (2012).[2] "ROS-Scavenger and Radioprotective Efficacy of the New PrC-210 Aminothiol." Radiation Research.

Sources

- 1. Protective effects of 2-[(aminopropyl)amino] ethanethiol against bleomycin and nitrogen mustard-induced mutagenicity in V79 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Radioprotective efficacy and toxicity of a new family of aminothiol analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A New Orally Active, Aminothiol Radioprotector-Free of Nausea and Hypotension Side Effects at Its Highest Radioprotective Doses (Journal Article) | OSTI.GOV [osti.gov]

- 4. The effect of 2-[(aminopropyl)amino] ethanethiol on fission-neutron-induced DNA damage and repair - PMC [pmc.ncbi.nlm.nih.gov]

Overcoming Aminothiol Interference in Cell Viability Assays: A Technical Guide for (R)-2-Aminopropane-1-thiol Hydrochloride

Executive Summary

(R)-2-Aminopropane-1-thiol hydrochloride is a chiral aminothiol frequently utilized in advanced biochemical applications, including the synthesis of macrocyclic peptides targeting KRAS mutations[1]. However, evaluating the cytotoxicity or cytoprotective efficacy of this compound presents a critical bioanalytical trap. The free sulfhydryl (-SH) group is highly redox-active, which fundamentally compromises standard metabolic viability assays.

As a Senior Application Scientist, I frequently observe researchers encountering massive false-positive viability signals when applying MTT, MTS, or Resazurin assays to thiol-treated cells. This whitepaper deconstructs the chemical causality behind these assay failures and provides a field-proven, self-validating orthogonal workflow—combining ATP-based luminescence and membrane-integrity imaging—to ensure absolute data integrity when working with this compound.

The Causality of Assay Interference: The Redox Trap

Standard metabolic assays rely on the assumption that only the oxidoreductase enzymes of viable cells can reduce a colorimetric or fluorometric dye[2]. When treating cells with this compound, this assumption collapses.

Mechanism of Auto-Reduction

The thiol group of (R)-2-Aminopropane-1-thiol acts as a potent, non-enzymatic electron donor. In the extracellular medium, this sulfhydryl group directly reduces tetrazolium salts (e.g., MTT) into purple formazan crystals, and resazurin into fluorescent resorufin[3]. This chemical reduction occurs entirely in the absence of cellular metabolism, masking true cytotoxicity and generating catastrophic false-positive artifacts[4].

Mechanistic divergence: Thiol-mediated dye reduction vs. robust enzymatic ATP detection.

Quantitative Impact of Thiol Interference

Analytical studies evaluating small-molecule thiols in cell-free environments demonstrate the severity of this interference. The table below summarizes the expected quantitative deviations when redox-active thiols interact with standard viability reagents[3][4].

| Assay Chemistry | Reagent Example | Susceptibility to Thiol Auto-Reduction | Expected Signal Deviation (Cell-Free) | Recommendation for Aminothiols |

| Tetrazolium | MTT, MTS, WST-8 | Critical | > 3000% False Positive | Do Not Use |

| Resazurin | alamarBlue™ | High | ~ 150% False Positive | Avoid |

| ATP Luminescence | CellTiter-Glo® | None | 0% (Background only) | Primary Choice |

| Dye Exclusion | Propidium Iodide | None | 0% (Background only) | Orthogonal Validation |

Designing a Self-Validating System

To guarantee scientific integrity, the experimental design must decouple the viability readout from the chemical redox potential of this compound. A self-validating system requires two orthogonal assays that measure fundamentally different biological properties.

1. Primary Assay: Intracellular ATP Quantitation ATP is strictly intracellular. Upon cell death, membrane integrity is lost, and endogenous ATPases rapidly deplete remaining ATP[5]. By utilizing a recombinant luciferase/luciferin system, we measure viability through enzymatic ATP consumption. Because this reaction does not rely on non-specific electron transfer, it is completely immune to aminothiol auto-reduction[6].

2. Secondary Assay: Membrane Integrity Imaging To validate the metabolic ATP data, we utilize a physical readout: membrane rupture. Using Hoechst 33342 (permeable, stains all nuclei) and Propidium Iodide (impermeable, stains only dead cells), we can quantify cell death visually and physically, independent of any metabolic or redox parameters[7].

Orthogonal workflow ensuring self-validation of viability data independent of redox interference.

Experimental Protocols

Protocol A: ATP Luminescence Assay (Metabolic Viability)

This protocol embeds a critical "Cell-Free + Compound" control to definitively prove the absence of chemical interference.

Step-by-Step Methodology:

-

Plate Preparation: Seed cells in a 96-well opaque white microplate (e.g., 10,000 cells/well in 100 µL media).

-

Critical Control: Leave columns 11 and 12 completely cell-free (100 µL media only).

-

-

Compound Treatment: Treat cells with the desired concentration gradient of this compound. Apply the exact same concentration gradient to the cell-free wells.

-

Incubation: Incubate the plate under standard conditions (37°C, 5% CO₂) for the target duration (e.g., 24–72 hours).

-

Equilibration: Remove the plate from the incubator and equilibrate to room temperature for 30 minutes. (This ensures uniform luciferase enzyme kinetics).

-

Reagent Addition: Add 100 µL of ATP detection reagent (e.g., CellTiter-Glo) to all wells.

-

Lysis & Stabilization: Mix contents vigorously for 2 minutes on an orbital shaker to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal[6].

-

Readout: Record luminescence using a microplate reader.

Self-Validation Logic: Examine the cell-free control wells. If the luminescence of the [Media + Compound] wells equals the [Media Only] background wells, you have successfully proven that this compound does not interfere with the assay chemistry.

Protocol B: High-Content Imaging (Physical Viability)

This protocol provides a direct visual confirmation of cell death to corroborate the ATP depletion data.

Step-by-Step Methodology:

-

Plate Preparation: Seed cells in a 96-well black, clear-bottom imaging plate.

-

Compound Treatment: Treat with this compound as described above.

-

Dye Preparation: Prepare a 10X staining solution containing Hoechst 33342 (10 µg/mL) and Propidium Iodide (PI) (10 µg/mL) in PBS.

-

Staining: Add 11 µL of the 10X staining solution directly to the 100 µL of culture media in each well (Final concentration: 1 µg/mL per dye)[7].

-

Incubation: Incubate for 20 minutes at 37°C. Note: No wash step is required, minimizing the loss of loosely attached dying cells.

-

Imaging: Image the plate using an automated high-content imager.

-

DAPI Channel (Ex 350 / Em 461): Captures all nuclei (Total Cell Count).

-

TRITC/Texas Red Channel (Ex 535 / Em 617): Captures PI-positive nuclei (Dead Cell Count).

-

-

Analysis: Calculate viability: ((Total Cells - Dead Cells) / Total Cells) * 100.

Self-Validation Logic: The percentage of viable cells calculated via imaging must directly correlate with the percentage of ATP luminescence relative to the vehicle control. If ATP drops but PI staining remains low, the compound may be inducing cytostasis (halting proliferation) rather than direct cytotoxicity.

Conclusion

The uncritical application of MTT or Resazurin assays to cells treated with this compound will inevitably lead to compromised data due to severe thiol-mediated auto-reduction. By adopting the self-validating, orthogonal approach detailed in this guide—pairing ATP luminescence with physical dye exclusion—researchers can confidently bypass chemical artifacts and secure highly trustworthy, publication-quality viability data.

References

- Macrocyclic peptides targeting kras (WO2024020159A1)

-

Mechanistic deconvolution of autoreduction in tetrazolium-based cell viability assays Source: Journal of Emerging Investigators URL:[Link]

-

Small Molecule Interferences in Resazurin and MTT-Based Metabolic Assays in the Absence of Cells Source: Analytical Chemistry (ACS Publications) URL:[Link]

-

Choosing the right cell-based assay for your research: ATP Assay of Cell Viability Source: Promega / Fisher Scientific URL:[Link]

Sources

- 1. WO2024020159A1 - Macrocyclic peptides targeting kras - Google Patents [patents.google.com]

- 2. emerginginvestigators.org [emerginginvestigators.org]

- 3. Small Molecule Interferences in Resazurin and MTT-Based Metabolic Assays in the Absence of Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. static.fishersci.eu [static.fishersci.eu]

- 6. ch.promega.com [ch.promega.com]

- 7. 404 Not Found | AAT Bioquest [aatbio.com]

In-Depth Technical Guide: Flow Cytometry Analysis of Cells Treated with (R)-2-Aminopropane-1-thiol

Executive Summary

(R)-2-Aminopropane-1-thiol is a chiral aminothiol compound that plays a critical role in cellular radioprotection, oxidative stress modulation, and bioconjugation. Due to its unique structural properties—a linear alkylamino backbone that facilitates transmembrane diffusion and a terminal thiol group that acts as a potent electron donor—it is highly effective at neutralizing intracellular reactive oxygen species (ROS) and shielding the DNA backbone from ionizing radiation (IR) 1.

For drug development professionals and application scientists, flow cytometry remains the gold standard for quantifying the multifaceted cellular responses induced by aminothiols. This whitepaper provides a comprehensive, self-validating framework for analyzing (R)-2-Aminopropane-1-thiol-treated cells, focusing on ROS kinetics, cell cycle arrest, and DNA damage mitigation.

Mechanistic Grounding & Causality

To design an effective cytometric assay, one must first understand the causality of the compound's biological interactions. Aminothiols like (R)-2-Aminopropane-1-thiol exert their protective effects through three primary mechanisms:

-

Direct ROS Scavenging: The terminal thiol group directly neutralizes free radicals generated by oxidative stress or radiation, preventing lipid peroxidation and protein oxidation.

-

Topoisomerase IIα Modulation: Aminothiols have been shown to inhibit Topoisomerase IIα activity, an endogenous enzymatic reaction involved in DNA synthesis. This inhibition triggers a protective, transient G2/M cell cycle arrest, allowing time for DNA repair before mitotic entry 2.

-

p53/p21 Pathway Activation: By mitigating double-strand breaks (DSBs), the compound modulates the p53/p21 signaling axis, reducing radiation-induced apoptosis and promoting cellular survival 1.

Biochemical pathway of (R)-2-Aminopropane-1-thiol mediating ROS scavenging and cell cycle arrest.

Multiparametric Flow Cytometry Strategies

To capture the full pharmacological profile of (R)-2-Aminopropane-1-thiol, we employ a dual-workflow approach.

Workflow 1: Intracellular ROS & Redox Profiling

Rationale: 2',7'-Dichlorofluorescin diacetate (DCFDA) is a cell-permeable probe. Once inside the cell, cellular esterases cleave the diacetate groups, trapping the non-fluorescent probe (DCFH) intracellularly. ROS oxidizes DCFH into highly fluorescent DCF. Because aminothiols scavenge ROS, successful treatment will causally result in a proportional decrease in DCF mean fluorescent intensity (MFI) in the FITC channel (Ex: 488 nm / Em: 530 nm) 3.

Workflow 2: Cell Cycle & DNA Damage Multiplexing

Rationale: Propidium Iodide (PI) intercalates into DNA stoichiometrically, allowing for precise cell cycle phase delineation. Simultaneously, fluorophore-conjugated anti-γ-H2AX antibodies quantify DNA double-strand breaks. Aminothiol treatment prior to stress induction will yield a distinct cytometric signature: a reduction in γ-H2AX MFI coupled with an accumulation of cells in the G2/M phase 4.

Multiparametric flow cytometry workflow for evaluating aminothiol-treated cells.

Quantitative Data Presentation

The following table summarizes the expected quantitative shifts when analyzing cells treated with (R)-2-Aminopropane-1-thiol across the described flow cytometry panels.

| Assay / Target | Control (Untreated) | Stress Induced (IR / H₂O₂) | Stress + (R)-2-Aminopropane-1-thiol | Biological Implication |

| DCFDA (ROS) | Baseline MFI | +300% to +500% MFI shift | +50% to +100% MFI shift | Potent radical scavenging and preservation of redox homeostasis. |

| γ-H2AX (DSBs) | < 5% Positive Cells | > 60% Positive Cells | 15% - 25% Positive Cells | Direct shielding of the DNA backbone from ionizing damage. |

| PI (Cell Cycle) | ~15% in G2/M | ~20% in G2/M | > 40% in G2/M | Topo IIα inhibition leading to protective G2/M phase arrest. |

| Annexin V (Apoptosis) | < 5% Apoptotic | 30% - 40% Apoptotic | < 10% Apoptotic | Downstream prevention of programmed cell death via p53 modulation. |

Step-by-Step Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems, incorporating necessary biological and technical controls.

Protocol 1: Intracellular ROS Detection via DCFDA

Self-Validation Check: Always include a positive control (e.g., Pyocyanin or tert-butyl hydroperoxide) to confirm esterase activity and probe oxidation capacity.

-

Cell Preparation: Seed cells (e.g., CHO K1 or IEC-6) in a 6-well plate at

cells/well. Culture overnight. -

Pre-treatment: Add (R)-2-Aminopropane-1-thiol to the culture media at an optimized working concentration (typically 100 µM to 4 mM, depending on the cell line) for 30 to 120 minutes prior to stress induction.

-

Stress Induction: Expose cells to the stressor (e.g., 8.0 Gy

-irradiation or 50 µM H₂O₂ for 30 minutes). -

Probe Loading:

-

Wash cells once with 1X PBS.

-

Dilute DCFDA stock (10 mM in DMSO) into serum-free, phenol red-free media to a final concentration of 20 µM.

-

Incubate cells with the DCFDA solution for 30 minutes at 37°C in the dark.

-

-

Harvest & Acquisition:

-

Trypsinize cells, neutralize, and pellet at 400 × g for 5 minutes.

-

Resuspend in cold Flow Cytometry Staining Buffer (PBS + 1% BSA).

-

Acquire immediately on a flow cytometer equipped with a 488 nm blue laser. Collect at least 20,000 events in the FITC channel (530/30 nm filter).

-

Protocol 2: Cell Cycle and γ-H2AX Multiplex Profiling

Self-Validation Check: Use an unstained control and single-color controls (PI only, γ-H2AX-AlexaFluor488 only) to set accurate compensation matrices, as PI emission can spill over into adjacent channels.

-

Treatment & Fixation:

-

Following aminothiol pre-treatment and stress induction (allow 12 hours post-irradiation for G2/M accumulation), harvest cells via trypsinization.

-

Wash cells in cold PBS and fix by adding dropwise to 70% ice-cold ethanol while vortexing gently. Store at 4°C for at least 2 hours (or overnight).

-

-

Permeabilization & Primary Staining:

-

Wash fixed cells twice with PBS to remove ethanol.

-

Permeabilize with 0.1% Triton X-100 in PBS for 15 minutes at room temperature.

-

Add fluorophore-conjugated anti-γ-H2AX antibody (e.g., Alexa Fluor 488) at the manufacturer's recommended dilution. Incubate for 1 hour at room temperature in the dark.

-

-

RNase Treatment & PI Staining:

-

Wash cells with PBS.

-

Resuspend the cell pellet in 0.5 mL of PI Staining Buffer (containing 10 µg/mL Propidium Iodide and 100 µg/mL RNase A).

-

Incubate for 30 minutes at 37°C in the dark to ensure complete RNA degradation (preventing false-positive PI binding).

-

-

Acquisition:

-

Acquire data using a flow cytometer. Use the 488 nm laser to excite both fluorophores.

-

Detect γ-H2AX in the FITC channel (530/30 nm) and PI in the PE/Texas Red channel (typically 610/20 nm or 585/42 nm).

-

Gating Strategy: Exclude doublets using PI Area vs. PI Width (or Height). Analyze the cell cycle distribution of single cells using modeling software (e.g., ModFit LT or FlowJo).

-

References

- Design, Synthesis, and Biological Evaluation of a Novel Aminothiol Compound as Potential Radioprotector PubMed Central (PMC)

- Inhibition of topoisomerase IIα activity in CHO K1 cells by 2-[(aminopropyl)amino]ethanethiol (WR-1065) Elsevier Pure

- ROS Detection Cell-Based Assay Kit (DCFDA) Protocol Cayman Chemical

- Flow cytometric detection of apoptotic bone marrow cells with fractional DNA content after applic

Sources

- 1. Design, Synthesis, and Biological Evaluation of a Novel Aminothiol Compound as Potential Radioprotector - PMC [pmc.ncbi.nlm.nih.gov]

- 2. keio.elsevierpure.com [keio.elsevierpure.com]

- 3. cdn.caymanchem.com [cdn.caymanchem.com]

- 4. Flow cytometric detection of apoptotic bone marrow cells with fractional DNA content after application of WR-2721, cyclophosphamide, cisplatin, and exposure of mice to gamma rays - PubMed [pubmed.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Troubleshooting (R)-2-Aminopropane-1-thiol hydrochloride synthesis impurities

Technical Support Center: (R)-2-Aminopropane-1-thiol Hydrochloride

Status: Active Ticket ID: #TS-AMTH-002 Subject: Troubleshooting Synthesis Impurities & Purification Assigned Specialist: Senior Application Scientist, Chemical Development

Executive Summary

This guide addresses the critical impurity profiles encountered during the synthesis of This compound (CAS: 10229-29-5). This chiral aminothiol is a pivotal building block in fragment-based drug discovery and ligand synthesis. Its synthesis, typically derived from (R)-2-amino-1-propanol (Alaninol) via the Wenker method or thio-substitution, is prone to three distinct failure modes: oxidative dimerization , regio-isomerism , and racemization .[1]

The following protocols are designed to be self-validating, meaning the analytical steps provided will confirm the success of the intervention immediately.

Module 1: The "Pink" Solution (Oxidation & Disulfides)

User Observation:

"My clear reaction mixture turned cloudy and developed a pink or reddish hue upon workup. Mass spec shows a dimer peak."

Technical Diagnosis:

The presence of a pink/red color is a classic indicator of trace metal-catalyzed oxidation of the free thiol to the disulfide impurity (

Troubleshooting Protocol:

-

Immediate Mitigation (The "Rescue" Step):

-

Add DTT (Dithiothreitol) or TCEP (Tris(2-carboxyethyl)phosphine) to your sample buffer if this is for analysis.[1]

-

Why: These reagents selectively reduce the disulfide bond back to the free thiol without affecting other functional groups, confirming if the impurity is indeed the disulfide [1].

-

-

Synthesis Prevention Strategy:

-

Degassing is Non-Negotiable: Sparge all reaction solvents with Argon for at least 30 minutes prior to use.

-

Chelation: Add 1 mM EDTA to your aqueous workup buffers to sequester trace metal catalysts.

-

pH Control: Oxidation rates accelerate at basic pH (where the thiolate anion

predominates). Keep workups acidic (pH < 4) until the final salt formation step [2].

-

Data Validation (Disulfide Signature):

| Analytical Method | Free Thiol (Product) | Disulfide (Impurity) |

|---|

| MS (ESI+) |

Module 2: The "Split Peak" (Regio-Isomerism)

User Observation:

"The NMR shows the correct mass, but the integration of the methyl doublet is messy, and I see a secondary set of signals."

Technical Diagnosis: This indicates the formation of the regioisomer: 1-aminopropane-2-thiol . Cause: If synthesized via the aziridine intermediate (Wenker Synthesis), the ring opening can occur at two positions.

-

Path A (Desired): Nucleophilic attack at the less hindered primary carbon (C1) yields the target 2-amino-1-thiol .

-

Path B (Undesired): Attack at the secondary carbon (C2) yields the 1-amino-2-thiol .

Mechanistic Insight:

Nucleophilic attack by the sulfur source (e.g., Thioacetic acid or

Corrective Action:

-

Switch to Basic/Neutral Ring Opening: Ensure the ring-opening step is performed under basic or neutral conditions to favor the steric-controlled

attack at C1. -

Temperature Control: Lower the reaction temperature during the addition of the sulfur nucleophile. Higher temperatures provide enough energy to overcome the activation barrier for the sterically hindered C2 attack.

Diagram: Regioselectivity Pathways

Caption: Divergent pathways in aziridine ring opening. Path A is favored by kinetic control (low Temp, basic pH).

Module 3: Enantiomeric Drift (Racemization)

User Observation:

"My optical rotation is lower than the literature value (

), but the chemical purity is high."

Technical Diagnosis: Racemization has occurred.[2][3][4][5] This is most likely during the activation of the alcohol precursor (e.g., mesylation of alaninol) or during a harsh hydrolysis step.

-

Mechanism: If the activation group leaves before the nucleophile arrives (forming a transient carbocation or loose ion pair), the chiral center at C2 flattens, leading to a racemic mixture.[1]

-

Thiazoline Formation: A side reaction where the amine and thiol condense with carbonyl impurities (like acetone or aldehydes) to form a thiazolidine ring can also scramble stereochemistry if the ring opens/closes reversibly [4].

Prevention Protocol:

-

Keep it Cold: Perform activation steps (e.g., reaction with MsCl or SOCl2) at 0°C or below.[1]

-

Avoid Aldehydes/Ketones: Ensure all solvents (especially Acetone) are strictly excluded from the free aminothiol, as they readily form thiazolidines.

-

Chiral HPLC: Validate ee% using a Crownpak CR(+) column (Daicel), which is specific for amino acids and amines.

Module 4: Purification Protocol (Recrystallization)

Context: Aminothiol hydrochlorides are hygroscopic and difficult to purify by silica chromatography (which oxidizes them). Recrystallization is the gold standard.

Step-by-Step Procedure:

-

Solvent System: Isopropanol (iPrOH) / Diethyl Ether (

) or Ethanol/EtOAc. -

Dissolution: Dissolve the crude hydrochloride salt in the minimum amount of hot iPrOH (approx. 60°C).

-

Tip: If the solution is pink, add a pinch of activated charcoal, stir for 5 mins, and filter hot.

-

-

Precipitation: Allow to cool to room temperature. If no crystals form, add

dropwise until turbidity persists. -

Crystallization: Store at 4°C overnight.

-

Collection: Filter under Nitrogen (to prevent oxidation of the wet cake). Wash with cold

. -

Drying: Dry in a vacuum desiccator over

.

Troubleshooting Decision Tree

Caption: Rapid diagnostic flow for identifying the root cause of synthesis failure.

References

-

Vlasakakis, K. V., et al. (2022).[6] Oxidation of Thiols to Disulfides using an Environmentally “Green” Organocatalyst. Old Dominion University.[6]

-

BenchChem Technical Support. (2025). Purification of 1-Amino-2-propanethiol Hydrochloride.

-

Stamm, H. (1993). Regioselectivity in Nucleophilic Ring Opening of 2-Methylaziridines. Advanced Synthesis & Catalysis.

-

Wojciechowski, F., et al. (2020). Synthesis of Thiol Derivatives of Biological Active Compounds. MDPI.

-

American Elements. (2024). 2-aminopropane-1-thiol hydrochloride Product Specifications. [7]

Sources

- 1. Regioselective ring opening of aziridine for synthesizing azaheterocycle - PMC [pmc.ncbi.nlm.nih.gov]

- 2. peptide.com [peptide.com]

- 3. researchgate.net [researchgate.net]

- 4. Chiral resolution - Wikipedia [en.wikipedia.org]